molecular formula C18H17Cl2N3O3S B4327731 2,9-DICHLORO-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE

2,9-DICHLORO-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE

Cat. No.: B4327731
M. Wt: 426.3 g/mol
InChI Key: PCUNNQOYORKWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-DICHLORO-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]quinazolin-6-one core, substituted with chlorine atoms and a sulfonyl group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-DICHLORO-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrido[1,2-a]quinazolin-6-one core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Chlorination: Introduction of chlorine atoms at the 2 and 9 positions can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Attachment of the piperidine ring: This step involves the reaction of the sulfonylated intermediate with 4-methylpiperidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,9-DICHLORO-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,9-DICHLORO-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,9-DICHLORO-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,9-dichloro-6H-pyrido[1,2-a]quinazolin-6-one: Lacks the sulfonyl and piperidine substituents.

    8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one: Lacks the chlorine substituents.

Uniqueness

2,9-DICHLORO-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is unique due to the combination of chlorine atoms, sulfonyl group, and piperidine ring, which confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

2,9-dichloro-8-(4-methylpiperidin-1-yl)sulfonylpyrido[1,2-a]quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3S/c1-11-4-6-22(7-5-11)27(25,26)16-8-13-15(9-14(16)20)23-10-12(19)2-3-17(23)21-18(13)24/h2-3,8-11H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUNNQOYORKWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,9-DICHLORO-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
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2,9-DICHLORO-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
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2,9-DICHLORO-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
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2,9-DICHLORO-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
Reactant of Route 5
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2,9-DICHLORO-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
Reactant of Route 6
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2,9-DICHLORO-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE

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